![molecular formula C7H8N2O3 B147289 2-Methoxy-4-nitroaniline CAS No. 97-52-9](/img/structure/B147289.png)
2-Methoxy-4-nitroaniline
Overview
Description
2-Methoxy-4-nitroaniline is an important inducer of CYP1A2 due to its small molecular size . It is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives .
Molecular Structure Analysis
The molecular formula of 2-Methoxy-4-nitroaniline is C7H8N2O3 . The molecule is almost planar with the substituents . The N12–O19 bond length of the molecule is essentially controlled by the p-character of these hybrid orbitals and also by the nature of the N12–O19 bond .Chemical Reactions Analysis
The metabolism of 2-methoxy-4-nitroaniline (MNA) occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA in Harlan Sprague Dawley rats and B6C3F (1)/N mice .Physical And Chemical Properties Analysis
2-Methoxy-4-nitroaniline is a yellow to orange crystalline powder . It has a melting point of 140-142 °C (lit.) and a boiling point of 337.07°C (rough estimate) . It has a density of 1.211 g/cm3 under 20 degrees . It is slightly soluble in water and soluble in alcohol, acetone, and DMSO .Scientific Research Applications
Textile Dyeing
2-Methoxy-4-nitroaniline is utilized in the textile industry for dyeing processes, particularly in dyeing cotton. Its properties make it suitable as a chromogenic agent, contributing to the coloration of fabrics .
Printing Processes
In printing, 2-Methoxy-4-nitroaniline serves as a chromogenic agent, aiding in the development of vivid and durable prints on various materials .
Azo Dye Synthesis
This compound acts as an intermediate in the synthesis of azo dyes, which are widely used for their vivid colors and stability in many applications including inks and coatings .
Pigment Yellow 74 Synthesis
2-Methoxy-4-nitroaniline is a precursor in the synthesis of Pigment Yellow 74, a high production volume chemical with applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .
Photorefractive Polymers
It is used in the synthesis of photorefractive polymers as novel chromophores due to its absorption spectrum, which is beneficial in analytical studies .
Organic Synthesis Intermediate
The compound serves as a vital intermediate for organic synthesis, particularly in the production of pharmaceuticals and other chemical compounds .
Molluscicidal Agent
4-Methoxy-2-nitroaniline has been shown to act as a molluscicidal agent, indicating potential pest control applications .
Hemolytic Anemia Studies
It has been used in studies related to hemolytic anemia, showcasing its utility in medical research applications .
Mechanism of Action
Target of Action
2-Methoxy-4-nitroaniline is a versatile compound widely used in various industries. It serves as an intermediate for organic synthesis, particularly in the production of dyes and pharmaceuticals . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .
Mode of Action
The compound participates in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . In the dye industry, 2-Methoxy-4-nitroaniline acts as a diazo component for synthesizing azo dyes .
Biochemical Pathways
The metabolism of 2-methoxy-4-nitroaniline (MNA) occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA . The nitro group undergoes enzymatic reduction, generating nitrosamines, which are known to be cytotoxic and potentially carcinogenic .
Pharmacokinetics
The pharmacokinetics of 2-methoxy-4-nitroaniline were investigated in rats, mice, and humans. Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . Urinary excretion rates were similar across all dose levels, with 56-60% excreted within the first 24 hours . Fecal excretion accounted for approximately 10-12% of the radioactivity . The highest tissue/blood ratios (TBR) were observed in the liver, while low TBR values were generally found in other tissues . Overall, the pharmacokinetic profile of 2-Methoxy-4-nitroanilin suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance, with some differences observed between species and sexes .
Result of Action
The toxicity of 2-Methoxy-4-nitroaniline is primarily attributed to its metabolism within biological systems, leading to the formation of reactive intermediates. These intermediates can cause oxidative stress, resulting in cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4-nitroaniline. For instance, sunlight can interact with yellow tattoo pigments, releasing 2-methoxy-4-nitroaniline . Occupational exposure to dye dust during processing and handling poses the greatest risk of exposure . Inhalation or dermal exposure to dye dust can lead to asthma, eczema, and allergic responses .
Safety and Hazards
properties
IUPAC Name |
2-methoxy-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHRNIWBGTNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038700 | |
Record name | 2-Methoxy-4-nitroaniline | |
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Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Deep yellow solid; [NTP] Powder; [Alfa Aesar MSDS] | |
Record name | Benzenamine, 2-methoxy-4-nitro- | |
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Record name | 2-Methoxy-4-nitroaniline | |
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Product Name |
2-Methoxy-4-nitroaniline | |
CAS RN |
97-52-9 | |
Record name | 2-Methoxy-4-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-52-9 | |
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Record name | 2-Methoxy-4-nitroaniline | |
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Record name | 2-METHOXY-4-NITROANILINE | |
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Record name | Benzenamine, 2-methoxy-4-nitro- | |
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Record name | 2-Methoxy-4-nitroaniline | |
Source | EPA DSSTox | |
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Record name | 4-nitro-o-anisidine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-METHOXY-4-NITROANILINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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